molecular formula C11H12FNOS B231771 4-(4-Fluorobenzothioyl)morpholine

4-(4-Fluorobenzothioyl)morpholine

Cat. No.: B231771
M. Wt: 225.28 g/mol
InChI Key: IYFKODFLYCTMDA-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzothioyl)morpholine is a morpholine derivative featuring a fluorinated aromatic ring linked via a thioamide (-C(=S)-) group. Morpholine derivatives are widely used in medicinal chemistry due to their versatility as building blocks. The fluorine substituent enhances electronegativity and may improve metabolic stability compared to methoxy or nitro analogs. Thiomorpholine derivatives (where sulfur replaces oxygen in the morpholine ring) are noted for increased lipophilicity and metabolic "soft spots" due to sulfur's oxidizability ( ).

Properties

Molecular Formula

C11H12FNOS

Molecular Weight

225.28 g/mol

IUPAC Name

(4-fluorophenyl)-morpholin-4-ylmethanethione

InChI

InChI=1S/C11H12FNOS/c12-10-3-1-9(2-4-10)11(15)13-5-7-14-8-6-13/h1-4H,5-8H2

InChI Key

IYFKODFLYCTMDA-UHFFFAOYSA-N

SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)F

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 4-(4-Fluorobenzothioyl)morpholine and related compounds:

Table 1: Structural and Functional Comparison

Compound Substituent/Modification Molecular Weight Key Properties/Applications References
This compound Fluorophenyl + thioamide ~225.3* Hypothesized: Enhanced electronegativity, potential use in kinase inhibitors or antifungals.
4-(4-Methoxybenzothioyl)morpholine Methoxyphenyl + thioamide 237.32 Higher lipophilicity (logP ~2.3); used in synthetic intermediates.
4-(4-Nitrophenyl)thiomorpholine Nitrophenyl + thiomorpholine 254.33 Forms centrosymmetric dimers via C–H···O bonds; antimycobacterial applications.
4-(Benzenesulfonyl)morpholine Sulfonyl group 227.29 Studied under high pressure for phase transitions; material science applications.
4-(4-Bromo-2-fluorobenzyl)morpholine Bromo/fluorobenzyl 274.13 Halogenated substituents enhance binding affinity; intermediate in drug synthesis.
4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine Chlorophenyl + thiazole 265.76 Thiazole-morpholine hybrids target carbonic anhydrases; antimicrobial activity.

*Estimated by adjusting molecular weight of 4-(4-Methoxybenzothioyl)morpholine (C₁₂H₁₅NO₂S, MW 237.32) for fluorine substitution.

Key Findings:

Substituent Effects :

  • Fluorine increases electronegativity and metabolic stability compared to methoxy ( ) or nitro groups ( ).
  • Nitro groups (e.g., 4-(4-Nitrophenyl)thiomorpholine) enhance intermolecular interactions (e.g., hydrogen bonding) but may reduce metabolic stability ( ).

Ring Modifications :

  • Thiomorpholine (sulfur in ring) increases lipophilicity (logP ~2.8 vs ~2.3 for morpholine) and introduces oxidation-sensitive sites ( ).
  • Morpholine derivatives are more rigid, favoring specific binding conformations in drug design ( ).

Synthesis Routes :

  • Nucleophilic aromatic substitution (e.g., 4-fluoronitrobenzene + thiomorpholine) is common for nitro/fluoro derivatives ( ).
  • Thioamide formation may involve thionation of amides or direct coupling of thiols ( ).

Applications :

  • Thiomorpholine derivatives are prevalent in antimycobacterial agents ( ) and kinase inhibitors.
  • Fluorinated morpholines (e.g., 4-(4-Bromo-2-fluorobenzyl)morpholine) are intermediates in antiviral drug synthesis ( ).

Research Implications and Limitations

Future studies should prioritize crystallographic and pharmacokinetic profiling to validate these hypotheses.

Preparation Methods

Synthesis of 4-Fluorobenzothioyl Chloride

The direct acylation of morpholine with 4-fluorobenzothioyl chloride represents the most straightforward route. This method parallels the use of chloroacetyl chloride in morpholine functionalization, as documented in industrial-scale syntheses of rivaroxaban intermediates.

Procedure:

  • Thionation of 4-Fluorobenzoic Acid:

    • 4-Fluorobenzoic acid is treated with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in anhydrous toluene at 110°C for 6 hours to yield 4-fluorobenzenecarbothioic acid.

    • Yield: ~85% (theoretical).

  • Conversion to Thioacyl Chloride:

    • The thioacid is reacted with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, followed by gradual warming to room temperature.

    • Reaction Time: 2 hours.

    • Yield: 70–75%.

Coupling with Morpholine

The thioacyl chloride is then reacted with morpholine in the presence of a base to neutralize HCl:

Reaction Conditions:

  • Solvent: Dry dichloromethane or tetrahydrofuran.

  • Base: Triethylamine (2.2 equivalents).

  • Temperature: 0°C to room temperature.

  • Time: 4–6 hours.

Workup:

  • The mixture is washed with water, dried over Na₂SO₄, and concentrated.

  • Purification: Recrystallization from ethanol/water (3:1).

  • Yield: 60–65%.

Challenges:

  • Thioacyl chlorides are moisture-sensitive, requiring anhydrous conditions.

  • Competing hydrolysis may reduce yields.

Thionation of Preformed Amide

An alternative route involves synthesizing the amide precursor, 4-fluorobenzoylmorpholine, followed by thionation:

Synthesis of 4-Fluorobenzoylmorpholine

Procedure:

  • Acylation of Morpholine:

    • 4-Fluorobenzoyl chloride (1.1 equivalents) is added dropwise to a stirred solution of morpholine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0°C.

    • Reaction Time: 3 hours.

    • Yield: 90–95%.

Thionation with Lawesson’s Reagent

Reaction Conditions:

  • Reagent: Lawesson’s reagent (0.55 equivalents).

  • Solvent: Toluene, reflux.

  • Time: 8–10 hours.

Workup:

  • The mixture is cooled, filtered, and concentrated.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1).

  • Yield: 50–60%.

Advantages:

  • Avoids handling unstable thioacyl chlorides.

  • Lawesson’s reagent selectively thionates amides without affecting other functional groups.

Limitations:

  • Moderate yields due to incomplete conversion.

  • Requires chromatographic purification.

Nucleophilic Substitution Approaches

Displacement of Halides with Morpholine

While less common for thioamides, this method could apply if a suitable thiocarbonyl electrophile is available:

Hypothetical Pathway:

  • Synthesis of 4-Fluorophenyl Thioester:

    • React 4-fluorobenzenecarbothioic acid with ethyl chloroformate to form a mixed carbonate intermediate.

  • Reaction with Morpholine:

    • Morpholine displaces the ethoxy group under basic conditions.

Challenges:

  • Limited precedent for such reactions in literature.

  • Low yields due to competing side reactions.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Disadvantages
Direct ThioacylationPCl₅, Lawesson’s reagent60–65%Fewer stepsSensitive intermediates
Amide ThionationLawesson’s reagent50–60%Avoids thioacyl chloridesRequires chromatography
Nucleophilic SubstitutionEthyl chloroformate<30%Theoretically plausibleNo literature support

Industrial-Scale Considerations

Patented processes for morpholine derivatives emphasize cost efficiency and safety:

  • Solvent Selection: Ethanol and water are preferred for hydrogenation steps due to low toxicity.

  • Catalyst Recycling: Palladium on carbon (5% Pd/C) can be reused in hydrogenation, reducing costs.

  • Process Intensification: Continuous-flow systems may mitigate risks associated with thioacyl chloride handling.

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